(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Mode of Action:
The compound interacts with its target through a process known as electrophilic aromatic substitution. Here’s a simplified overview:
- Electrophilic Aromatic Substitution (EAS) : The compound acts as an electrophile, forming a sigma bond with the benzene ring. This generates a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, leading to a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the furan ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidinyl moiety. Common reagents and conditions might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving furfural or related compounds.
Introduction of the sulfonyl group: This step often involves sulfonyl chlorides and appropriate bases.
Attachment of the pyrrolidinyl moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring and the sulfonyl group can be targets for oxidation reactions.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: The fluorobenzyl and pyrrolidinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, nucleophiles, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- (5-(((2-Bromobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone lies in the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and biological activity. Fluorine atoms can
Biological Activity
The compound (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, often referred to by its chemical structure, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H21NO4S, with a molecular weight of 347.43 g/mol. The structure features a furan ring, a pyrrolidine moiety, and a sulfonyl group, which are crucial for its biological interactions.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. The preparation process includes the formation of the furan and pyrrolidine components followed by the introduction of the sulfonyl and methanone groups. An example synthesis route includes:
- Formation of Furan Derivative : Reacting appropriate aldehydes with 1,3-dicarbonyl compounds.
- Pyrrolidine Formation : Utilizing cyclization reactions involving amino acids or similar precursors.
- Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides in the presence of bases.
- Final Assembly : Combining all components through condensation reactions to yield the target compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
---|---|---|
Compound A | 20 | 40 |
Compound B | 30 | 50 |
Target Compound | 25 | 45 |
This table summarizes minimum inhibitory concentrations (MIC) indicating that the target compound may possess comparable efficacy to established antibiotics.
Antioxidant Properties
The antioxidant capacity of compounds related to this structure has been evaluated through various assays. The ability to scavenge free radicals is crucial for potential therapeutic applications in oxidative stress-related diseases.
The proposed mechanisms for the biological activity include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Interaction with bacterial membranes leading to increased permeability and cell lysis.
Case Studies
Several case studies have documented the biological effects of compounds structurally related to this compound:
-
Study on Antibacterial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against multi-drug resistant strains, suggesting potential for development as new antibiotics.
"Compounds showed promising activity against MRSA strains with MIC values significantly lower than traditional antibiotics" .
- Antioxidant Activity Assessment : Another research highlighted the antioxidant properties measured via DPPH and ABTS assays, showing that certain derivatives effectively reduced oxidative stress markers in vitro.
- Neuroprotective Effects : Some derivatives were tested for neuroprotective activity in models of neurodegeneration, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.
Properties
IUPAC Name |
[5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c18-15-6-2-1-5-13(15)11-24(21,22)12-14-7-8-16(23-14)17(20)19-9-3-4-10-19/h1-2,5-8H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLASFCOYIMHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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